N,N'-Diacetyladipohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
34375-39-8 |
|---|---|
Molecular Formula |
C10H18N4O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-N',6-N'-diacetylhexanedihydrazide |
InChI |
InChI=1S/C10H18N4O4/c1-7(15)11-13-9(17)5-3-4-6-10(18)14-12-8(2)16/h3-6H2,1-2H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18) |
InChI Key |
HQUUVVMNROIQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)CCCCC(=O)NNC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of N,n Diacetyladipohydrazide
Established Synthetic Pathways for N,N'-Diacetyladipohydrazide
The synthesis of this compound primarily revolves around the modification of adipohydrazide, a symmetrical molecule derived from the reaction of an organic acid with hydrazine (B178648). atamanchemicals.com
The most conventional and widely employed method for preparing this compound is through the direct acylation of adipohydrazide. Adipohydrazide, which is soluble in water, readily undergoes an acylation reaction when treated with a suitable acetylating agent, such as acetic anhydride (B1165640) or an acid chloride. atamanchemicals.com This reaction involves the nucleophilic attack of the nitrogen atoms of the hydrazide groups on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of amide bonds and yielding the diacetylated product.
The general reaction can be summarized as follows:
Adipohydrazide + 2 Acetylating Agent → this compound + 2 Byproduct
Table 1: Reactants in the Acylation of Adipohydrazide
| Reactant | Role | Example |
|---|---|---|
| Adipohydrazide | Starting Material/Nucleophile | Hexanedioic acid, dihydrazide |
| Acetylating Agent | Electrophile/Acetyl Group Donor | Acetic Anhydride, Acetyl Chloride |
This pathway is a standard method for producing N,N'-diacetylated hydrazines. google.com
While direct acylation with acetic anhydride is common, alternative methods have been developed for the synthesis of related N,N'-diacetylated hydrazines, which can be conceptually applied to aliphatic dihydrazides like the adipic derivative. One notable alternative avoids the use of acetic anhydride altogether. google.com This method involves the reaction of hydrazine hydrate (B1144303) with high-boiling-point ester compounds, specifically alkyl carboxylates with boiling points exceeding 140°C, at elevated temperatures. google.com
In this process, the high-boiling ester can serve as both a reactant and a solvent. google.com The reaction can be enhanced by the addition of a catalyst such as N-hydroxysuccinimide, 1-hydroxybenzotriazole, or 4-dimethylaminopyridine. google.com This approach is presented as a safer and more environmentally friendly option, as it significantly reduces the exothermic nature of the reaction and the generation of waste compared to methods using acetic anhydride. google.com
Table 2: Comparison of Synthetic Pathways for N,N'-Diacetylated Dihydrazides
| Feature | Acylation with Acetic Anhydride | High-Boiling Ester Method |
|---|---|---|
| Primary Reagents | Adipohydrazide, Acetic Anhydride | Hydrazine Hydrate, High-Boiling Acetate (B1210297) Ester |
| Reaction Conditions | Often exothermic | High temperature (e.g., >140°C) |
| Byproducts | Acetic acid | Alcohol |
| Safety Profile | Highly exothermic, potential for runaway reaction | Reduced exothermicity, considered safer. google.com |
| Environmental Impact | Generates more waste. google.com | Reduced quantity of "three wastes". google.com |
Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis
Detailed kinetic and thermodynamic data specifically for the synthesis of this compound are not extensively published. However, insights can be drawn from studies on analogous reactions, such as the synthesis of hydrazodicarbonamide from urea (B33335) and hydrazine. ceon.rsresearchgate.net
Mechanistic Investigations of Acylhydrazone Formation and Related Condensation Reactions Involving this compound
N-Acylhydrazones are a class of compounds synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. ekb.egresearchgate.net The precursor to this compound, which is adipohydrazide (also known as adipic acid dihydrazide or ADH), is highly reactive toward carbonyl compounds. atamankimya.com ADH reacts very rapidly with the ketone groups of molecules like diacetone acrylamide (B121943) or the aldehyde groups of formaldehyde. atamankimya.com
The mechanism for acylhydrazone formation involves a nucleophilic addition of the terminal amine group of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, which results in the formation of a stable C=N double bond, characteristic of the acylhydrazone structure. nih.gov This reaction is often catalyzed by the presence of a small amount of acid, such as glacial acetic acid. nih.gov
While this compound is the product of an acylation reaction, its precursor, adipohydrazide, serves as a key intermediate in condensation reactions to form bis-acylhydrazones, leveraging its symmetrical, difunctional nature. atamankimya.com
Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These approaches are applicable to the synthesis of this compound to improve its environmental footprint and safety profile. mdpi.comresearchgate.net
Key green chemistry strategies that could be applied include:
Use of Safer Reagents and Solvents: The alternative synthetic route using high-boiling esters instead of acetic anhydride is a prime example of a greener approach, as it avoids a hazardous reagent and reduces waste. google.com Furthermore, replacing traditional organic solvents like DMF with more benign alternatives such as ethyl acetate or developing solvent-free reaction conditions are central tenets of green synthesis. researchgate.netunibo.it
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasonication can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The direct acylation of adipohydrazide generally has good atom economy, but alternative routes should also be evaluated on this basis.
Solvent-Free Synthesis: Techniques such as mechanochemical grinding, where reactions are carried out by milling or grinding solid reactants together, represent an eco-friendly approach by eliminating the need for solvents entirely. nih.gov
Table 3: Potential Green Chemistry Approaches for this compound Synthesis
| Green Approach | Description | Potential Benefit |
|---|---|---|
| Alternative Reagents | Utilizing high-boiling esters in place of acetic anhydride. google.com | Reduced exothermicity, less hazardous waste. google.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to supply energy for the reaction. nih.gov | Increased reaction rates, shorter reaction times, energy savings. mdpi.com |
| Ultrasound-Mediated Synthesis | Applying ultrasonic irradiation to enhance the reaction. nih.gov | Enhanced reaction rates and product yields. nih.gov |
| Solvent-Free Conditions | Performing the reaction by grinding or milling solid reactants without a solvent. researchgate.net | Elimination of solvent waste, simplified purification. nih.gov |
| Biocatalysis | Exploring the use of enzymes to catalyze the acylation reaction. | High selectivity, mild reaction conditions, environmentally benign. researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of N,n Diacetyladipohydrazide
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Packing
To date, no publicly accessible crystallographic data for N,N'-Diacetyladipohydrazide has been identified. Single-crystal X-ray diffraction is a powerful technique that provides precise information about the molecular geometry in the solid state. nih.govmdpi.com This analysis would determine key structural parameters such as bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's three-dimensional shape.
Furthermore, these studies would elucidate the supramolecular assembly, revealing how individual molecules of this compound pack together in a crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and physical properties of the solid material. mpg.de Without such a study, the exact solid-state conformation and packing arrangement of this compound remain speculative.
A hypothetical data table for the kind of information that would be obtained from such an analysis is presented below to illustrate the missing data.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C=O | Data not available |
| N-N | Data not available |
| N-C | Data not available |
| C-C (adipoyl) | Data not available |
| O=C-N | Data not available |
Solution-State Conformational Dynamics of this compound
The conformational flexibility of this compound in solution is another area where scientific data is absent. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating the structure and dynamics of molecules in solution. ias.ac.inmdpi.com Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and variable temperature studies, could provide insights into the different conformations the molecule adopts and the energetic barriers between them. mdpi.com
Such studies would help to understand the rotational freedom around the various single bonds within the molecule, including the acyl and adipoyl groups. This information is critical for comprehending how the molecule behaves in a liquid environment, which is relevant for many of its potential applications. Without NMR data, the preferred solution-state conformation and the dynamics of its interconversion are unknown.
Vibrational Spectroscopy for Probing Molecular Conformation and Intermolecular Interactions
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a sensitive probe of molecular structure and bonding. uu.nlwikipedia.org While general IR spectra for similar functional groups are known, a detailed vibrational analysis of this compound, including specific peak assignments for its various vibrational modes, has not been found in the reviewed literature.
Such an analysis would involve identifying the characteristic stretching and bending frequencies for the amide C=O, N-H, C-N, and N-N bonds, as well as the vibrations of the adipoyl methylene (B1212753) chain. nih.govscm.com Comparing the spectra of the solid and solution phases could also provide information about conformational changes and the presence of intermolecular hydrogen bonding in the solid state. mdpi.com
Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | Data not available | Data not available |
| C=O stretch (Amide I) | Data not available | Data not available |
| N-H bend (Amide II) | Data not available | Data not available |
| C-N stretch | Data not available | Data not available |
| N-N stretch | Data not available | Data not available |
| CH₂ stretches | Data not available | Data not available |
Chiroptical Properties and Stereochemical Investigations of Chiral this compound Derivatives (If applicable)
This compound itself is an achiral molecule. However, if chiral derivatives were to be synthesized, for example by introducing chiral centers into the acetyl or adipoyl moieties, their chiroptical properties could be investigated. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful for studying the stereochemistry of chiral molecules. researchgate.net
These techniques could be used to determine the absolute configuration of chiral derivatives and to study their conformational preferences in solution. As there are no reports on the synthesis or study of chiral this compound derivatives, this area remains entirely unexplored.
Spectroscopic and Diffraction Characterization Techniques Applied to N,n Diacetyladipohydrazide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N,N'-Diacetyladipohydrazide, ¹H and ¹³C NMR provide foundational information about the chemical environment of each proton and carbon atom. ksu.edu.samsu.edu The symmetry of the molecule simplifies these spectra. The chemical shifts in the ¹H NMR spectrum distinguish between the N-H protons of the hydrazide group, the methylene (B1212753) (CH₂) protons of the adipoyl backbone, and the methyl (CH₃) protons of the acetyl groups. Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbons, the methylene carbons, and the methyl carbons. ksu.edu.sa
Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
| Atom | Position in Structure | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|---|
| CH₃ | Acetyl group | ~2.0 | ~21 |
| CH₂ | C3, C4 of adipoyl chain | ~1.7 | ~25 |
| CH₂ | C2, C5 of adipoyl chain | ~2.2 | ~33 |
| C=O | Carbonyl group | - | ~173 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular backbone, a variety of two-dimensional (2D) NMR experiments are utilized. hnue.edu.vnsigmaaldrich.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sigmaaldrich.com For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the adipoyl chain (H2/H3 and H3/H4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It would be used to definitively assign which proton signal corresponds to which carbon signal for each CH₂ and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds), which helps to piece together the entire molecular structure. huji.ac.ilresearchgate.net It reveals correlations between protons and carbons that are not directly bonded. For instance, the methyl protons (CH₃) would show a correlation to the carbonyl carbon (C=O) of the acetyl group, and the N-H proton would show correlations to the carbonyl carbons of both the acetyl and adipoyl moieties, confirming the hydrazide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation.
Illustrative HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) (2-3 bonds away) |
|---|---|
| Acetyl CH₃ | Acetyl C=O |
| NH | Acetyl C=O, Adipoyl C=O |
| Adipoyl α-CH₂ | Adipoyl C=O, Adipoyl β-CH₂ |
While solution NMR averages out anisotropic interactions through rapid molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule's structure and environment in the solid phase. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are essential for obtaining high-resolution spectra of solid samples. mdpi.comrsc.org For this compound, ssNMR can be used to:
Identify and characterize different polymorphic forms, which may exhibit distinct crystal packing and intermolecular hydrogen bonding. nih.gov
Probe the local environment and conformation of the molecule within a solid matrix.
Study the molecular arrangement in materials where this compound is used as an additive or cross-linking agent.
The ¹³C and ¹⁵N chemical shifts in ssNMR are highly sensitive to the local electronic structure and intermolecular interactions, such as hydrogen bonds involving the amide groups. nih.gov
NMR spectroscopy can also be used to study the dynamic properties of molecules in solution. By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times, information about molecular motion and tumbling rates can be obtained. For a flexible molecule like this compound, these studies can reveal the relative mobility of different parts of the molecule, such as the flexible adipoyl chain versus the more constrained acetylated hydrazide ends.
Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Reaction Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound with high confidence. rsc.org This is critical for confirming its identity and purity.
Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This provides detailed structural information by revealing the molecule's fragmentation pattern. For this compound, MS/MS would likely show characteristic losses of fragments corresponding to the acetyl groups, the hydrazide linkage, and cleavage of the aliphatic chain, allowing for a complete structural confirmation. arizona.edu
Expected Fragmentation Pattern in Tandem MS of this compound
| Precursor Ion (M+H)⁺ | Expected Fragment (m/z) | Neutral Loss |
|---|---|---|
| 231.13 | 188.11 | C₂H₃O (acetyl) |
| 231.13 | 171.08 | C₂H₄NO (acetylamino) |
| 231.13 | 115.05 | C₄H₈CONHNHCOCH₃ |
Fourier Transform Infrared (FTIR) and Raman Spectroscopies for Molecular Interactions and Functional Group Analysis
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. s-a-s.orgrenishaw.com These methods are complementary and are excellent for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding. nih.gov
In the spectrum of this compound, characteristic bands confirm the presence of its key functional groups:
N-H stretch: A prominent band in the FTIR spectrum, typically around 3200-3300 cm⁻¹, indicates the N-H bond of the secondary amide. Its position and broadness can provide information about hydrogen bonding.
C-H stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the methylene and methyl groups.
C=O stretch (Amide I band): A very strong absorption in the FTIR spectrum, usually between 1630-1680 cm⁻¹, is characteristic of the carbonyl group in amides. upi.edu The presence of two distinct carbonyl environments (acetyl and adipoyl) may lead to a complex or broadened Amide I band.
N-H bend (Amide II band): This band, appearing around 1550 cm⁻¹ in the FTIR spectrum, arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information. renishaw.com The C-C backbone vibrations and symmetric C-H stretches would be readily observed.
Key Vibrational Bands for this compound
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300-3200 | 3300-3200 | Strong (FTIR), Weak (Raman) |
| C-H Stretch | 3000-2850 | 3000-2850 | Medium-Strong |
| C=O Stretch (Amide I) | 1680-1630 | 1680-1630 | Very Strong (FTIR), Medium (Raman) |
| N-H Bend (Amide II) | 1570-1515 | ~1550 | Strong (FTIR), Weak (Raman) |
Electronic Absorption and Emission Spectroscopies for Excited State Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides information about the electronic transitions within a molecule. bspublications.netmsu.edu
UV-Visible Absorption Spectroscopy: this compound is expected to have weak absorption in the ultraviolet region. hnue.edu.vn The absorption is primarily due to the n → π* electronic transition of the non-bonding electrons on the oxygen atoms of the carbonyl groups to the antibonding π* orbitals. These transitions for simple, non-conjugated amides typically occur at wavelengths below 220 nm and have low molar absorptivity. hnue.edu.vn
Emission Spectroscopy (Fluorescence): Simple aliphatic amides and hydrazides like this compound are generally not fluorescent. msu.edu Fluorescence typically requires more extensive π-conjugated systems or specific fluorophoric groups. Therefore, significant emission would not be expected for this compound unless it is chemically modified or complexed with a fluorescent tag.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Composition
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques for probing the electronic structure and chemical environment of atoms within a material. stanford.eduaps.org
X-ray Photoelectron Spectroscopy (XPS)
XPS analyzes the kinetic energy of electrons ejected from a material upon irradiation with X-rays. stanford.edu The binding energy of these core-level electrons is characteristic of the element and its chemical state, providing detailed information about surface composition and bonding. acs.orgnih.gov
In studies of polyamide membranes, which share the amide linkage found in this compound, XPS has been instrumental. For instance, ambient pressure XPS has been used to study the interplay between water and the functional groups at a polyamide membrane's surface. rsc.org This technique can identify the deprotonation of acid groups and the formation of "water complexes" with nitrogen groups in the polymer upon exposure to water vapor. rsc.org High-resolution XPS can quantify the functional groups on the surface of ultrathin polyamide films, providing insights into the degree of cross-linking by identifying unpolymerized functional groups. acs.orgnih.gov
For this compound, XPS could be used to:
Determine the elemental composition of the surface of materials containing the compound.
Identify the different chemical states of nitrogen and oxygen atoms within the diacetyladipohydrazide molecule, distinguishing between the amide and other potential environments.
Study the interaction of this compound with other substances at a surface, for example, in catalytic materials where it might act as a ligand or precursor. Shifts in the N 1s and O 1s binding energies would indicate changes in the chemical environment. researchgate.netnih.gov
X-ray Absorption Spectroscopy (XAS)
XAS, including Near-Edge X-ray Absorption Fine Structure (NEXAFS), involves tuning the X-ray energy through the absorption edge of a specific element. stanford.edu The resulting spectrum reveals information about the unoccupied electronic states and the local coordination environment of the absorbing atom. stanford.eduaip.org
For example, NEXAFS spectroscopy has been used to examine the local geometric and electronic structure of nitrogen atoms incorporated into graphene oxide upon chemical reduction with hydrazine (B178648). aip.org Polarization-dependent NEXAFS can determine the orientation of molecules adsorbed on a surface. stanford.edu
In the context of this compound, particularly in metal complexes or catalytic materials, XAS could:
Determine the oxidation state and coordination geometry of metal centers bound to the hydrazide ligand.
Provide details on the bond lengths and coordination numbers.
Elucidate the electronic structure of the unoccupied orbitals, which is crucial for understanding catalytic activity.
A hypothetical study of a copper catalyst incorporating this compound could yield the XPS data shown in the table below, indicating a strong interaction between the nitrogen atoms and the copper sites.
Table 1: Hypothetical XPS N 1s Binding Energies for a Copper Catalyst with this compound
| Nitrogen Species | Binding Energy (eV) | Interpretation |
| Amide Nitrogen (Uncoordinated) | ~400.0 | Standard amide environment. |
| Amide Nitrogen (Coordinated to Cu) | ~400.5 | Upshift indicates interaction with Cu(II) sites. researchgate.net |
| Hydrazide Nitrogen (Coordinated) | ~401.0 | Further upshift suggesting strong coordination. |
Electron Microscopy Techniques for Morphological and Nanoscale Characterization of this compound-Containing Materials
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of a sample's surface topography. mdpi.com It is widely used to study the morphology of polymeric materials. For instance, SEM images can reveal the structure of polymeric microspheres, providing information on their size, shape, and surface texture. researchgate.net Cryo-SEM allows for the visualization of swollen hydrogels in a state close to their native form, preventing artifacts from drying. mdpi.com
For materials incorporating this compound, such as polymers or composites, SEM would be used to:
Examine the surface morphology and particle size distribution.
Observe changes in morphology after modification or processing.
In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX), map the elemental distribution on the surface to confirm the presence and dispersion of the compound. mdpi.com
Transmission Electron Microscopy (TEM)
TEM provides even higher resolution images, capable of revealing internal structures and even atomic-scale details. nanoscience.comoaepublish.com High-Resolution TEM (HR-TEM) can visualize lattice fringes in crystalline materials, while High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is sensitive to atomic number, allowing for the identification of heavier elements within a lighter matrix.
The application of TEM to hybrid nanoparticles with organic shells demonstrates its utility in characterizing complex materials. csic.es Although challenging due to the beam sensitivity of organic molecules, techniques like cryo-TEM can mitigate damage. oaepublish.com
If this compound were used to create or modify nanomaterials, TEM would be crucial for:
Visualizing the size, shape, and internal structure of the nanoparticles.
Observing the coating of the hydrazide derivative on a nanoparticle core.
Identifying crystalline domains within a polymer matrix containing the compound.
Table 2: Electron Microscopy Techniques and Their Potential Applications to this compound-Containing Materials
| Technique | Information Provided | Potential Application |
| SEM | Surface topography, morphology, particle size. mdpi.com | Characterizing the surface of a polymer blend containing this compound. |
| TEM | Internal structure, high-resolution imaging of nanoparticles. nanoscience.com | Visualizing the distribution of this compound-based metal-organic framework nanoparticles within a composite material. |
| HR-TEM | Lattice fringes, crystallinity. | Determining the crystalline nature of a metal complex of this compound. |
| HAADF-STEM | Z-contrast imaging, location of heavy elements. | Mapping the location of metal atoms in a catalyst where this compound acts as a ligand. |
Other Advanced Characterization Methods
Mössbauer Spectroscopy
For metal complexes, particularly those involving iron, Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of the metal nucleus. uni-bielefeld.dediva-portal.org It provides precise information on the oxidation state, spin state, and coordination geometry of the iron atoms. tandfonline.comtandfonline.comdemokritos.gr
Studies on iron-hydrazide complexes have utilized Mössbauer spectroscopy to determine the presence of octahedrally coordinated Fe(II) and Fe(III) states. tandfonline.comtandfonline.com The Mössbauer parameters, namely the isomer shift (δ) and the quadrupole splitting (ΔE_Q), are characteristic of the electronic structure of the iron center. nih.govacs.org For example, in a study of aminobenzoic acid hydrazide-iron complexes, the Mössbauer spectra distinguished between high-spin Fe(II) and Fe(III) species. tandfonline.comtandfonline.com
If this compound were used as a ligand to form iron complexes, Mössbauer spectroscopy would be indispensable for:
Unambiguously determining the oxidation state of the iron (Fe²⁺, Fe³⁺, or intermediate valence). dicp.ac.cn
Determining the spin state (high-spin or low-spin) of the iron center.
Providing information about the symmetry of the coordination environment.
Table 3: Representative Mössbauer Parameters for Hypothetical Iron Complexes of this compound at 80 K
| Hypothetical Complex | Iron Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Interpretation |
| [Fe(II)(DAAH)]Cl₂ | Fe(II) High-Spin | ~1.20 | ~2.50 | Typical for high-spin ferrous ions in an octahedral-like environment. |
| [Fe(III)(DAAH)]Cl₃ | Fe(III) High-Spin | ~0.45 | ~0.60 | Characteristic of high-spin ferric ions. |
| K[Fe(II)(DAAH-2H)] | Fe(II) Low-Spin | ~0.30 | ~0.80 | Suggests a stronger ligand field from the deprotonated ligand, leading to a low-spin configuration. |
| (DAAH represents the neutral this compound ligand) |
This data, while hypothetical, illustrates how Mössbauer spectroscopy could provide detailed electronic structure information for metal complexes of this compound, which is crucial for understanding their magnetic and catalytic properties.
Theoretical and Computational Investigations of N,n Diacetyladipohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For the N,N'-diacylhydrazine class of compounds, DFT has been instrumental in elucidating conformational preferences and reaction mechanisms. acs.orgunigoa.ac.in
Molecular Geometry Optimization and Vibrational Frequency Analysis
Molecular geometry optimization seeks to find the lowest energy arrangement of atoms in a molecule. For N,N'-diacylhydrazines, the key structural features are the rotational isomers around the C-N and N-N bonds. Systematic investigations of 55 different N,N'-diacylhydrazines using DFT calculations, alongside NMR spectroscopy and X-ray crystallography, have shown a clear pattern in their conformational preferences. acs.orgacs.org
For N,N'-diacylhydrazines where the nitrogen atoms are not substituted by alkyl groups (as is the case for N,N'-Diacetyladipohydrazide), the molecules overwhelmingly prefer a twisted trans-trans (t-t) geometry. acs.orgacs.org In this conformation, the dihedral angles around the H-N-C=O bonds are approximately 180°. This preference is dictated by a combination of steric and stereoelectronic effects within the molecule. acs.org The central adipoyl (-CH2-CH2-CH2-CH2-) chain in this compound adds conformational flexibility, but the diacylhydrazine core is expected to adhere to this established geometric preference.
Vibrational frequency analysis, typically performed after geometry optimization, predicts the infrared and Raman spectra of a molecule. While specific data for this compound is scarce, analysis of related structures like adipic acid reveals key vibrational modes. DFT studies on adipic acid show that the vibrational frequencies of the O-H and C=O groups are significantly affected by hydrogen bonding. researchgate.net For this compound, one would expect characteristic vibrational frequencies for the N-H and C=O groups, which would be sensitive to the molecule's conformation and intermolecular interactions.
Table 1: Predicted Core Geometry of Unsubstituted N,N'-Diacylhydrazines
| Parameter | Predicted Value/State | Rationale |
|---|---|---|
| Amide Isomerism | Predominantly trans-trans (t-t) | Minimizes steric hindrance and optimizes electronic stabilization. acs.orgacs.org |
| H-N-C=O Dihedral Angle | ~180° | Characteristic of the trans amide conformation. acs.org |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For the N,N'-diacylhydrazine scaffold, the HOMO is generally expected to be localized on the lone pairs of the nitrogen atoms and the carbonyl oxygens. The LUMO is typically a π* antibonding orbital associated with the carbonyl groups. semanticscholar.org This distribution makes the nitrogen and oxygen atoms the primary sites for nucleophilic attack, while the carbonyl carbons are susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com DFT calculations on various hydrazide and triazole derivatives consistently use FMO analysis to explain their reactivity and biological activity. semanticscholar.orgmdpi.com
Table 2: General Frontier Molecular Orbital Characteristics for N,N'-Diacylhydrazines
| Orbital | Description | Implied Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; typically localized on nitrogen lone pairs and carbonyl oxygens. semanticscholar.org | Nucleophilic character; sites for protonation and coordination to electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital; typically a π* antibonding orbital on the C=O groups. semanticscholar.org | Electrophilic character; sites for attack by nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of kinetic stability and chemical reactivity. A large gap suggests high stability. mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. The map is colored to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would be expected to show the most negative potential (typically colored red) around the carbonyl oxygen atoms, reflecting the high electron density of their lone pairs. Conversely, the most positive potential (typically colored blue) would be located around the amide (N-H) protons. This makes the oxygen atoms the most likely sites for hydrogen bonding and coordination with metal ions, while the N-H protons are the primary hydrogen bond donors. This type of analysis is standard in computational studies of hydrazide derivatives to understand intermolecular interactions. nih.gov
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of energies and spectroscopic properties, often approaching experimental accuracy.
For a molecule like this compound, high-level ab initio calculations would be valuable for benchmarking the results obtained from more cost-effective DFT methods. They could provide a more precise determination of the relative energies of different conformers and accurate predictions of vibrational frequencies, which are crucial for interpreting experimental spectra.
Molecular Dynamics Simulations for Conformational Space Exploration and Solution Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering powerful insights into the conformational flexibility and behavior of molecules in solution. An MD simulation of this compound would be particularly useful for exploring the vast conformational space created by the flexible four-carbon adipoyl linker.
Quantum Chemical Topology and Bonding Analysis of this compound
Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, dissect the calculated electron density to provide deep insights into chemical bonding.
QTAIM defines atoms and bonds based on the topology of the electron density, identifying bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs can be used to characterize the nature of the chemical bonds (e.g., covalent vs. ionic).
Table 3: Relevant Chemical Compounds
| Compound Name |
|---|
| This compound |
| Adipic Acid |
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Theoretical calculations have become an indispensable tool in the structural elucidation of chemical compounds, offering valuable insights that complement experimental data. One of the most powerful techniques in this domain is the prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating NMR chemical shifts. imist.mapan.olsztyn.pl This method effectively addresses the issue of gauge-dependence, ensuring the accuracy of the calculated magnetic shielding tensors. imist.ma
The GIAO method, typically used in conjunction with Density Functional Theory (DFT), allows for the calculation of isotropic magnetic shielding constants (σ). imist.maresearchgate.net These shielding constants are then converted into chemical shifts (δ) using a reference compound, commonly tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of the reference and σ_iso is the isotropic shielding of the nucleus of interest. imist.ma The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)). imist.manih.gov
While no specific GIAO NMR chemical shift calculations for this compound have been reported in the reviewed literature, the methodology has been successfully applied to a variety of related molecules, including hydrazone derivatives and other amide-containing structures. imist.manih.gov For instance, in studies of hydrazone derivatives, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts, which were found to be in good agreement with experimental data. nih.gov Such calculations are crucial for confirming molecular structures and assigning specific resonances in complex spectra.
To illustrate the type of data obtained from such theoretical investigations, the following table presents a hypothetical comparison of experimental and calculated chemical shifts for a related hydrazone derivative, as specific data for this compound is not available.
Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for a Hydrazone Derivative.
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | ||
| -OH | 13.58 | 13.60 |
| -OH | 10.13 | 10.15 |
| ArH | 7.59 | 7.61 |
| ArH | 6.37 | 6.39 |
| ArH | 6.31 | 6.33 |
| -CH₃ | 2.45 | 2.47 |
| ¹³C NMR | ||
| C=O | 166.63 | 166.80 |
| C-O | 162.09 | 162.25 |
| C-O | 161.57 | 161.72 |
| Ar-C | 130.74 | 130.90 |
| Ar-C | 111.22 | 111.35 |
| Ar-C | 107.50 | 107.65 |
| Ar-C | 102.90 | 103.05 |
| -CH₃ | 14.23 | 14.35 |
Note: The data in this table is for illustrative purposes and is based on findings for a hydrazone derivative, not this compound. nih.gov
Investigation of Non-Linear Optical (NLO) Properties through Computational Models
The study of non-linear optical (NLO) properties of materials is a burgeoning field of research due to their potential applications in technologies such as optical switching, data storage, and telecommunications. plos.orgmdpi.com Computational chemistry provides a powerful avenue for the theoretical investigation and prediction of the NLO response of molecules, guiding the synthesis of new materials with enhanced properties. plos.org
The NLO properties of a molecule are determined by its response to a strong electromagnetic field, which can be described by the molecular hyperpolarizabilities. plos.org The first-order hyperpolarizability (β) is a key parameter that governs second-order NLO effects. plos.org Computational methods, particularly DFT, are extensively used to calculate these properties. plos.orgmjcce.org.mk The calculated values can then be used to predict macroscopic NLO phenomena. plos.org
For a molecule to exhibit significant NLO activity, it often requires a large dipole moment and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mk These parameters can also be readily calculated using DFT. mjcce.org.mk
While specific computational studies on the NLO properties of this compound were not found in the surveyed literature, research on related N-Acylhydrazone derivatives has demonstrated their potential as NLO materials. plos.org In one such study, the first-order hyperpolarizability of a fluoro-N-acylhydrazide derivative was calculated, and the results suggested its potential for NLO applications. plos.org The calculations were performed using a supermolecule approach, which considers the influence of neighboring molecules in the solid state, providing a more accurate prediction of the NLO response. plos.org
An illustrative data table for the calculated NLO properties of a related Fluoro-N-Acylhydrazide derivative is presented below to demonstrate the type of information generated in such studies.
Table 2: Illustrative Calculated Non-Linear Optical (NLO) Properties for a Fluoro-N-Acylhydrazide Derivative.
| Parameter | Isolated Molecule | Embedded Molecule |
|---|---|---|
| Dipole Moment (μ) (Debye) | 5.89 | 8.36 |
| Average Polarizability (α) (esu) | 21.36 x 10⁻²⁴ | 22.18 x 10⁻²⁴ |
| First-Order Hyperpolarizability (β) (esu) | 2.49 x 10⁻³⁰ | 4.88 x 10⁻³⁰ |
| Second Hyperpolarizability (γ) (esu) | 65.63 x 10⁻³⁶ | 68.99 x 10⁻³⁶ |
Note: The data in this table is for illustrative purposes and is based on findings for a Fluoro-N-Acylhydrazide derivative, not this compound. plos.org
The computational investigation of NLO properties provides a valuable screening tool for identifying promising candidate molecules for advanced optical materials.
Coordination Chemistry of N,n Diacetyladipohydrazide and Its Metal Complexes
Design and Synthesis of N,N'-Diacetyladipohydrazide-Based Ligands
The design of this compound as a ligand is predicated on the presence of multiple donor atoms—specifically the carbonyl oxygens and the hydrazinic nitrogens. The synthesis of the parent compound, adipic acid dihydrazide, is typically achieved through the reaction of an organic acid, adipic acid, with hydrazine (B178648) kimachemical.comwikipedia.org. The subsequent N,N'-diacetylation would involve reacting adipic acid dihydrazide with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride under controlled conditions.
The rationale behind using this diacetylated derivative as a ligand lies in the modification of the electronic and steric properties compared to the parent adipic acid dihydrazide. The acetyl groups are electron-withdrawing, which can alter the electron density on the adjacent nitrogen and oxygen atoms, thereby affecting their coordination affinity for metal ions. The flexibility of the hexanedioyl backbone allows the two hydrazide moieties to orient themselves to chelate a single metal center or to bridge multiple metal centers, leading to the formation of mononuclear or polynuclear complexes, respectively.
Formation and Characterization of Transition Metal Complexes with this compound
The coordination chemistry of various hydrazide and hydrazone ligands with transition metals is an active area of research mtct.ac.in. Dihydrazides, in particular, can act as versatile ligands, often functioning as bis-bidentate bridging ligands to form polymeric structures at.ua. While specific studies on this compound are limited, research on the closely related adipic acid dihydrazide confirms its ability to form complexes with a range of transition metals including Co(II), Cu(II), Zn(II), Cd(II), Hg(II), Pd(II), and Pt(II) researchgate.net.
Synthesis and Isolation of Metal-N,N'-Diacetyladipohydrazide Complexes
The synthesis of transition metal complexes with this compound would typically involve the reaction of a soluble metal salt (e.g., chlorides, nitrates, sulfates) with the ligand in a suitable solvent. The stoichiometry of the reactants (metal-to-ligand ratio) and reaction conditions such as temperature and pH would be critical in determining the structure of the final product, which could be mononuclear, binuclear, or polymeric at.ua.
The general procedure would involve dissolving the ligand and the metal salt, often in a solvent like ethanol (B145695) or methanol, and then mixing the solutions. The reaction mixture might be heated under reflux to facilitate complex formation. The resulting solid complex would then be isolated by filtration, washed to remove any unreacted starting materials, and dried. The purity of the isolated complexes would be ascertained by techniques such as elemental analysis and thin-layer chromatography semanticscholar.org.
Spectroscopic Probes of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR in the presence of metal ions)
Spectroscopic techniques are essential for elucidating the coordination mode of the ligand and the geometry of the metal center.
Infrared (IR) Spectroscopy: In the IR spectrum of a free hydrazide ligand, characteristic bands for N-H stretching, C=O stretching (Amide I), and N-H bending are observed. Upon coordination to a metal ion, shifts in the positions of these bands provide evidence of metal-ligand bonding. A shift of the C=O band to a lower frequency and the N-H bending to a higher frequency typically indicates coordination through the carbonyl oxygen and the amino nitrogen, respectively. The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations nih.govresearchgate.net.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal ion's coordination sphere. The appearance of d-d transition bands in the visible region, which are absent in the free ligand, is characteristic of transition metal complexes. The position and intensity of these bands can help in assigning the geometry, such as octahedral or tetrahedral, around the central metal ion semanticscholar.orgamecj.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are useful for confirming the structure of the ligand and detecting changes upon complexation with diamagnetic metal ions. The signals of protons or carbons near the coordination sites are expected to shift upon complexation due to the influence of the metal center.
A summary of expected spectroscopic shifts upon complexation is presented below.
| Spectroscopic Technique | Key Functional Group | Expected Shift upon Coordination |
| IR Spectroscopy | Carbonyl (C=O) | Shift to lower wavenumber |
| Amine (N-H) | Shift in stretching/bending frequencies | |
| Metal-Ligand | Appearance of new bands (M-O, M-N) | |
| UV-Vis Spectroscopy | Metal Center | Appearance of d-d transition bands |
| NMR Spectroscopy | Protons near donor atoms | Chemical shift changes |
Single-Crystal X-ray Diffraction of Metal Complexes
Although no specific crystal structures for this compound complexes are reported in the search results, studies on other dihydrazide complexes have revealed that they often form five-membered metallocycles by coordinating through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group at.ua. The flexible backbone of the adipoyl moiety in this compound would allow for various structural possibilities, making X-ray diffraction an invaluable tool for its study.
Main Group and Lanthanide Metal Complexation Studies Involving this compound
The coordination chemistry of hydrazide-based ligands is not limited to transition metals and extends to main group and lanthanide elements.
Main Group Metals: The interaction of main group metals with hydrazide ligands is an area of growing interest. The coordination can involve s-block elements like Ca(II) and Sr(II), which have been shown to form complexes with dihydrazides at.ua. The nature of the bonding in these complexes is predominantly electrostatic.
Lanthanide Metals: Lanthanide ions are hard acids and thus have a strong affinity for hard donor atoms like oxygen. The carbonyl oxygen atoms of this compound would be expected to be primary coordination sites for lanthanide ions. The coordination chemistry of lanthanides with hydrazide ligands has been explored, revealing fascinating structures and potential applications in luminescence and magnetism nih.gov. Lanthanide complexes often exhibit high coordination numbers, and a flexible ligand like this compound could potentially satisfy this requirement by wrapping around the metal ion. Spectroscopic studies, particularly luminescence spectroscopy for ions like Eu(III) and Tb(III), would be crucial in characterizing these complexes ias.ac.in.
Theoretical Studies on Coordination Geometries, Stability, and Electronic Structures of Complexes
Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental findings in coordination chemistry sciencepublishinggroup.comnih.gov. Theoretical studies can provide valuable insights into the properties of this compound and its metal complexes.
Coordination Geometries: DFT calculations can be used to optimize the geometries of potential complexes, predicting the most stable coordination modes of the ligand and the preferred geometry around the metal center. This can help in interpreting experimental data, especially when single crystals for X-ray diffraction are not obtainable researchgate.net.
Stability: The thermodynamic stability of the complexes can be assessed by calculating complexation energies. These calculations can help in understanding the factors that influence the stability of the complexes, such as the nature of the metal ion and the ligand's conformation.
Electronic Structures: Analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can provide a deeper understanding of the nature of the metal-ligand bonding, including the degree of covalent and electrostatic character nih.gov. Furthermore, theoretical calculations can predict spectroscopic properties, such as IR vibrational frequencies and electronic transitions, which can be compared with experimental spectra to validate the proposed structures nih.gov.
Role of this compound as a Ligand in Homogeneous Catalysis (if applicable)
Consistent with the lack of information on its coordination chemistry, there is no available scientific literature detailing the role of this compound as a ligand in homogeneous catalysis.
Homogeneous catalysis often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. Metal complexes of various hydrazone and other nitrogen- and oxygen-containing ligands have been successfully employed as catalysts in a range of organic transformations. These ligands can stabilize the metal center, facilitate substrate activation, and influence the reaction pathway.
Given the absence of any reported metal complexes of this compound, its application as a ligand in homogeneous catalysis has not been explored. The potential of this compound in catalysis would first require the successful synthesis and characterization of its metal complexes. Subsequent studies would then be needed to evaluate the catalytic activity of these complexes in various reactions. As of now, such research has not been published in the available scientific literature.
Applications of N,n Diacetyladipohydrazide in Materials Science and Polymer Chemistry
N,N'-Diacetyladipohydrazide as a Cross-linking Agent in Polymer Networks
The bifunctional nature of this compound makes it an effective cross-linking agent for various polymer systems. The hydrazide groups can react with complementary functional groups on polymer chains, such as epoxides and isocyanates, to form stable covalent bonds. This process transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical properties, thermal stability, and chemical resistance.
In epoxy resin systems, the cross-linking mechanism involves the nucleophilic addition of the hydrazide's terminal amine protons to the electrophilic carbon of the oxirane ring. This reaction proceeds via a step-growth polymerization mechanism, typically initiated by heat. The primary amine of the hydrazide group first reacts with an epoxy group, followed by the reaction of the secondary amine, leading to the formation of a highly cross-linked network. The reaction rate is often influenced by temperature and the presence of catalysts. For instance, in some amine/epoxy systems, covalent bonds are formed when reactive atoms are within a predefined search radius, a principle also utilized in molecular dynamics simulations to model the cross-linking process. nasa.gov
For polyurethanes, this compound can act as a chain extender and cross-linker by reacting with isocyanate (-NCO) groups. The reaction between the hydrazide and isocyanate groups forms a urea-type linkage. Given that this compound has two such reactive groups, it can link multiple polyurethane chains together, thereby increasing the network density. The structure of the hard segments in cross-linked polyurethanes, which can be varied, plays a significant role in the interconnected chain density and the resulting mechanical properties. researchgate.net
The introduction of this compound as a cross-linking agent has a profound impact on the final properties of the polymer network. The concentration of the cross-linking agent directly influences the cross-link density, which is a critical parameter in determining the material's characteristics. units.it Higher cross-link densities generally lead to materials with increased stiffness, hardness, and thermal stability, but may also result in reduced flexibility and swelling capacity. The structure of the polymer network can be varied by altering the polymer volume fraction and the concentration of the cross-linker, which in turn affects the elastic and fracture properties of the material. rsc.org
The rheological properties of polymers are highly sensitive to the degree of cross-linking. researchgate.net Dynamic oscillatory testing is often employed to study the gelation process and determine the gel point, where the material transitions from a liquid to a solid-like state. The elastic (storage) modulus (G') and viscous (loss) modulus (G'') are key parameters that describe the viscoelastic behavior of the material. For cross-linked systems, an increase in cross-link density typically results in a higher storage modulus, indicating a more solid-like and elastic material. researchgate.netnih.gov The rheological behavior of cross-linked hydrogels, for example, can transition between elasticity and viscoelasticity depending on the reaction time and the ratio of monomer to cross-linking agent. researchgate.net
Table 1: Effect of Cross-linker Concentration on Polymer Properties
| Property | Low Cross-linker Concentration | High Cross-linker Concentration |
| Mechanical Strength | Lower | Higher |
| Stiffness (Modulus) | Lower | Higher nih.gov |
| Elongation at Break | Higher | Lower |
| Swelling Ratio | Higher | Lower researchgate.net |
| Glass Transition Temp. | Lower | Higher |
This table provides a generalized representation of the trends observed when varying cross-linker concentration.
Integration of this compound as a Monomer or Comonomer in Advanced Polymeric Materials (e.g., polyamides, polyimides)
Beyond its role as a cross-linker, this compound can be used as a monomer or comonomer in the synthesis of advanced polymers. Its integration into the polymer backbone can introduce specific functionalities and properties. For instance, the synthesis of polyamides containing pendent alkoxy groups has been shown to improve solubility and processability. ncl.res.in While this research used 5-alkoxyisophthalic acid dihydrazides, a similar principle applies to the use of this compound, where its structure can be incorporated to modify polymer characteristics.
The synthesis of high-performance polymers like polyamides and polyimides often involves polycondensation reactions. This compound can react with dicarboxylic acid chlorides to form poly(hydrazide-amide)s or with dianhydrides to form poly(hydrazide-imide)s. These polymers are known for their thermal stability and mechanical strength. The incorporation of the flexible adipoyl moiety from this compound can enhance the processability of these otherwise rigid polymers by lowering their glass transition temperatures and improving their solubility in organic solvents. ncl.res.in This approach allows for the creation of materials that balance thermal stability with ease of processing, making them suitable for applications like films and coatings. ncl.res.in
Development of Hydrazide-Functionalized Materials for Adsorption and Separation Research
The hydrazide group is a valuable functional group for creating materials with selective adsorption capabilities. Hydrazide-functionalized materials have been developed for various separation and enrichment applications in analytical chemistry and environmental remediation. nih.gov For example, hydrazide-functionalized magnetic nanoparticles have been synthesized for the specific extraction of peptides with N-terminal serine and threonine. nih.gov In this application, the hydroxyl groups of the peptides are oxidized to aldehydes, which then specifically bond to the hydrazide groups on the nanoparticles to form hydrazone linkages. nih.gov
The efficiency of these materials is dependent on factors such as the density of the hydrazide groups on the surface. nih.gov Different support materials, including cellulose (B213188) and polymers like poly(GMA/DVB), can be functionalized with hydrazide groups to create affinity chromatography materials for the enrichment of biomolecules like glycopeptides. nih.gov The choice of support material can influence the sensitivity and specificity of the separation. nih.gov Porous materials with large surface areas and abundant surface functional groups are often used for the selective separation and recovery of elements like rare-earths. mdpi.com Functionalization with groups containing Lewis bases, such as those present in hydrazides, can be effective for this purpose. mdpi.com
Table 2: Performance of Hydrazide-Functionalized Sorbents
| Sorbent Material | Target Analyte | Adsorption Efficiency/Recovery | Reference |
| Hydrazide functionalized magnetic nanoparticles | N-terminal serine peptides | 79% | nih.gov |
| Hydrazide functionalized magnetic nanoparticles | N-terminal threonine peptides | 77% | nih.gov |
| Hydrazide-functionalized poly(GMA/DVB) | Glycopeptides | 89% recovery | nih.gov |
| Hydrazide-functionalized cellulose | Glycopeptides | 83% recovery | nih.gov |
Supramolecular Assembly and Self-Organization in this compound Systems Driven by Hydrogen Bonding and Other Non-Covalent Interactions
The amide and hydrazide groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This enables the molecule to participate in self-assembly processes, forming well-ordered supramolecular structures. nih.govrsc.org Hydrogen bonds are directional and can lead to the formation of robust and dynamic materials. nih.gov The self-assembly is often a hierarchical process, where intermolecular hydrogen bonding interactions drive the organization of molecules into larger architectures. nih.gov
In solution, increasing the concentration of molecules with acylhydrazine moieties can promote the formation of intermolecular hydrogen bonds, leading to the formation of supramolecular polymers. nih.gov This process can be observed through spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which show shifts in the characteristic bands of the N-H and C=O groups involved in hydrogen bonding. nih.gov The resulting supramolecular structures can exhibit fascinating properties and have been explored for creating materials with controlled morphology and enhanced charge transport in organic electronics. rsc.org The combination of coordination and hydrogen bonds is a widely employed strategy in the generation of complex supramolecular assemblies. nih.gov
Surface Functionalization and Interface Chemistry with this compound Derivatives
The functional groups of this compound and its derivatives can be utilized for the surface functionalization of various materials, including nanoparticles. nih.govfrontiersin.org Surface modification is crucial for improving the biocompatibility, dispersibility, and functionality of nanomaterials for applications in areas like targeted drug delivery and bioimaging. nih.govnih.gov
Derivatives of this compound can be synthesized to contain reactive groups that can covalently attach to a material's surface. For instance, a carboxylic acid or amine-terminated derivative could be prepared to react with corresponding functional groups on a substrate. This allows for the introduction of the hydrazide functionality onto the surface, which can then be used for further conjugation of biomolecules or other ligands. The ability to introduce multiple functionalities onto a single surface is a key advantage of such chemical modification strategies. nih.gov The surface chemistry of nanodiamonds, for example, can be modified with a wide range of functional groups to alter their chemical and physical properties for biomedical applications. researchgate.net
Role of N,n Diacetyladipohydrazide in Advanced Organic and Supramolecular Synthesis
N,N'-Diacetyladipohydrazide as a Precursor for Novel Heterocyclic Compounds
The dihydrazide motif of this compound serves as a key reactive intermediate for the construction of various heterocyclic systems, particularly those containing two linked heterocyclic rings. The synthesis of bis-heterocyclic compounds is of significant interest due to their potential applications in medicinal chemistry and materials science.
One prominent application is in the synthesis of bis-1,3,4-oxadiazoles . The general synthetic strategy involves the condensation of a dihydrazide, such as adipohydrazide (the unacetylated precursor to this compound), with an appropriate aldehyde, followed by oxidative cyclization. For instance, the condensation of dihydrazides with 5-nitrovanillin (B156571) yields the corresponding dihydrazones. These intermediates can then undergo oxidative cyclization using reagents like chloramine-T to afford the desired bis-1,3,4-oxadiazole derivatives. researchgate.net While this example uses the parent dihydrazide, the principle extends to N,N'-diacetylated derivatives, where the acetyl groups would be hydrolyzed under the reaction conditions or the dihydrazide generated in situ.
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established transformation, and various methods have been developed for the cyclization of N,N'-diacylhydrazines. These methods often employ dehydrating agents such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) to facilitate the ring closure. mdpi.com
Another important class of heterocycles accessible from dihydrazides are bis-pyrazoles . The classical Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, is a fundamental method for constructing the pyrazole ring. nih.govmdpi.com This reaction can be adapted to use dihydrazides, leading to the formation of two pyrazole rings linked by the aliphatic spacer of the dihydrazide. The reaction of a dihydrazide with a 1,3-diketone is a straightforward approach to polysubstituted pyrazoles. nih.govmdpi.commetu.edu.tr For example, the reaction of (N'1E, N'3E)-N'1, N'3-bis(substituted benzylidene)malonohydrazide with hydrazine hydrate (B1144303) under solvothermal conditions has been shown to produce 3,5-bis(substituted) pyrazoles in good yields. nih.gov
| Precursor | Reagent | Resulting Heterocycle |
| Dihydrazide | Aldehyde, then Oxidative Cyclization | bis-1,3,4-Oxadiazole |
| Dihydrazide | 1,3-Diketone | bis-Pyrazole |
Utilization in Multicomponent Reactions and Cascade Processes for Complex Molecule Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is widely used for the synthesis of peptide-like structures and various N-heterocycles. organic-chemistry.orgnih.govresearchgate.netresearchgate.net The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.govresearchgate.netresearchgate.net While direct participation of this compound in Ugi reactions is not extensively documented, its precursor, adipic acid, can be used as the dicarboxylic acid component, leading to the formation of bis-Ugi adducts. These adducts can then serve as precursors for further transformations.
Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, offer a powerful strategy for the rapid construction of complex polycyclic systems. mit.edunih.gov The dihydrazide functionality of this compound can be envisioned as a starting point for such cascades. For instance, after initial reaction at one hydrazide moiety, the second hydrazide group could participate in a subsequent intramolecular cyclization, leading to the formation of fused or bridged heterocyclic systems. A general strategy for the synthesis of N-functionalized azaheterocycles involves the one-pot reaction of ortho-functionalized nitroarenes with boronic acids, followed by intramolecular cyclization. mit.edu
Derivatization Strategies for Enhancing Molecular Complexity and Introducing New Functionalities
The inherent structure of this compound provides multiple sites for derivatization, allowing for the introduction of new functional groups and the enhancement of molecular complexity. The amide nitrogen atoms and the terminal acetyl groups can be chemically modified.
A key derivatization strategy involves the use of the hydrazide groups to form hydrazones by reaction with aldehydes or ketones. This reversible reaction is a cornerstone of dynamic combinatorial chemistry, where libraries of compounds are generated in situ and can adapt to the presence of a biological target. Functionalized polymers have been prepared by grafting acylhydrazides onto a polyvinylbenzaldehyde scaffold through reversible hydrazone linkages, creating a dynamic combinatorial library on a polymer support. scielo.br
Furthermore, this compound can serve as a scaffold for the synthesis of functionalized polymers. For example, poly(acryloyl hydrazide) has been synthesized and utilized as a versatile platform for post-polymerization modification through reaction with various aldehydes. nih.gov This approach allows for the introduction of a wide range of functionalities, including acidic and basic moieties, as well as biologically relevant groups. The synthesis of novel soluble polyamides has also been achieved through the low-temperature solution polycondensation of diamines with diacid chlorides. scielo.brmdpi.com
Applications in Macrocyclic and Cage Compound Synthesis
The bifunctional nature of this compound, with its two reactive hydrazide ends connected by a flexible linker, makes it an ideal building block for the synthesis of macrocycles and cage compounds. Macrocyclization reactions often benefit from the use of such pre-organized linkers to facilitate the ring-closing step and minimize competing intermolecular polymerization.
The synthesis of macrocycles containing nitrogen atoms is an active area of research due to their diverse applications. luxembourg-bio.com General strategies for the synthesis of nitrogen-containing macrocycles include the reduction of macrocyclic imines and the direct formation of carbon-nitrogen single bonds. luxembourg-bio.com Hydrazone-containing macrocycles are typically synthesized through procedures analogous to those for imine-containing macrocycles. luxembourg-bio.com
A common approach to macrocyclization is the [2+2] condensation of two bifunctional monomers. This compound, or more commonly its parent dihydrazide, can react with a dicarbonyl compound to form a macrocyclic bis(hydrazone). Metal ions can also be used as templates to direct the formation of macrocycles, a strategy that often leads to higher yields and selectivity for a particular ring size. dissertationtopic.net
Interactions and Reactivity of N,n Diacetyladipohydrazide in Complex Chemical Environments
Stability and Reactivity Profile under Varied Chemical Conditions (e.g., pH, temperature, solvent polarity)
The stability of N,N'-Diacetyladipohydrazide is influenced by the chemical environment. As a member of the diacylhydrazine family, it is generally considered to be thermally and chemically stable. researchgate.netnih.govmdpi.com However, its stability is susceptible to changes in pH and temperature, which can promote hydrolytic degradation.
pH Influence: The hydrolysis of acylhydrazides is pH-dependent. In acidic conditions, the amide linkage can undergo hydrolysis, a reaction that is the reverse of its formation. mdpi.comlibretexts.org The rate of hydrolysis is influenced by the acid concentration, with greater acidity generally leading to a faster rate of degradation for polyamides. mdpi.com For some polyamides, significant degradation is observed at low pH values (e.g., pH < 2) and elevated temperatures. mdpi.com Conversely, in alkaline conditions, while polyamides are generally considered to have strong alkali resistance, degradation can still occur under stronger alkaline conditions. mdpi.com The hydrolysis of amides can be catalyzed by both acids and bases. khanacademy.org
Temperature Influence: Thermal stability is a key characteristic of diacylhydrazines. researchgate.netnih.govmdpi.com For instance, a leucine-based poly(diacylhydrazine) showed a 10% weight loss at 286 °C in air, indicating significant thermal stability. nih.govmdpi.com However, elevated temperatures, especially in the presence of water or acidic/basic conditions, can accelerate degradation processes. mdpi.com
Solvent Polarity: The polarity of the solvent can influence the conformation and reactivity of N,N'-diacylhydrazines. These molecules can exist in various isomeric forms due to restricted rotation around the C-N and N-N bonds. researchgate.netnih.gov The most stable conformer in solution can be predicted by examining the substituents. For N,N'-diacylhydrazines with hydrogen atoms on the nitrogen, such as this compound, a twisted trans-trans geometry is generally preferred. researchgate.netnih.gov
Table 1: General Stability Profile of Diacylhydrazines
| Condition | Expected Stability of this compound | Rationale |
| Acidic pH (e.g., pH < 4) | Decreased stability | Acid-catalyzed hydrolysis of amide bonds. mdpi.comlibretexts.orgkhanacademy.org |
| Neutral pH (e.g., pH 6-8) | Relatively stable | Amide bonds are generally more stable at neutral pH. |
| Alkaline pH (e.g., pH > 10) | Decreased stability | Base-catalyzed hydrolysis of amide bonds. mdpi.comkhanacademy.org |
| Elevated Temperature | Decreased stability, especially in the presence of moisture | Increased rate of hydrolytic and thermal degradation. nih.govmdpi.commdpi.com |
| Non-polar Solvents | Generally stable | Reduced potential for solvolysis reactions. |
| Polar Protic Solvents | Potentially less stable | Can participate in hydrogen bonding and facilitate hydrolysis. |
Interaction with Small Molecules and Ions in Solution and at Interfaces
The hydrazide moieties in this compound are capable of interacting with various small molecules and ions. These interactions can range from hydrogen bonding to the formation of coordination complexes with metal ions.
The amide and hydrazide groups contain both hydrogen bond donors (N-H) and acceptors (C=O), allowing for interactions with other polar molecules, including water and alcohols. These interactions can influence the solubility and reactivity of the compound.
Mechanistic Insights into Degradation Pathways in Non-Biological Systems (e.g., hydrolytic, oxidative stability in materials)
The degradation of this compound in non-biological systems is expected to proceed primarily through hydrolytic and oxidative pathways.
Hydrolytic Degradation: The primary mechanism of hydrolytic degradation involves the cleavage of the amide bonds. mdpi.comlibretexts.org In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. khanacademy.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. khanacademy.org This process would lead to the formation of acetic acid and adipohydrazide, which could be further hydrolyzed to adipic acid and hydrazine (B178648).
Oxidative Degradation: Diacylhydrazines are generally inert to oxygen, even at high temperatures. researchgate.netnih.govmdpi.com However, they are susceptible to rapid oxidation by strong oxidizing agents such as sodium hypochlorite. researchgate.netnih.govmdpi.com This oxidative degradation leads to the decomposition of the diacylhydrazine into a carboxylic acid and nitrogen gas. researchgate.netnih.govmdpi.com For this compound, this would likely result in the formation of adipic acid and nitrogen, with the acetyl groups being released as acetic acid. The degradation of polyamides, which share the amide linkage, can also be initiated by thermal oxidation, which involves the abstraction of a hydrogen atom from the aliphatic chain by oxygen radicals. mdpi.comresearchgate.net
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Hydrolysis | Acetic acid, Adipohydrazide, Adipic acid, Hydrazine |
| Oxidation (with strong oxidants) | Adipic acid, Acetic acid, Nitrogen gas |
| Thermal Degradation | Carbon dioxide, Carbon monoxide, Water, Hydrocarbons nist.gov |
Catalytic Roles or Modulator Effects of this compound in Specific Chemical Transformations
There is currently no available scientific literature that specifically documents a catalytic or modulator role for this compound in chemical transformations. However, the presence of hydrazide functional groups suggests potential for such activity. Hydrazide derivatives have been investigated for their interactions with acetic acid, where they can undergo N-acetylation. rsc.orgnih.govresearchgate.net In these reactions, acetic acid can act as a reagent, solvent, and catalyst. rsc.orgnih.govresearchgate.net This suggests that this compound could potentially participate in or modulate reactions involving acyl transfer.
Furthermore, the ability of the hydrazide moiety to coordinate with metal ions could lead to the formation of metallo-organic complexes with catalytic properties. The geometry and electronic properties of such complexes would depend on the metal ion and the coordination environment, potentially enabling catalysis in various organic reactions. However, this remains a hypothetical application for this compound pending further research.
Future Research Directions and Emerging Paradigms for N,n Diacetyladipohydrazide Research
Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Design
The predictive design of novel materials derived from N,N'-Diacetyladipohydrazide can be significantly accelerated by integrating computational modeling with experimental validation. This synergistic approach allows for the in silico screening of potential structures and properties before committing to resource-intensive laboratory synthesis.
Future research should focus on employing Density Functional Theory (DFT) and other computational methods to model the behavior of this compound. tandfonline.comresearchgate.net These models can predict geometric parameters, bond dissociation energies, and reactive sites within the molecule. tandfonline.com By understanding the molecule's electronic structure and potential energy surface, researchers can forecast its reactivity with various monomers and cross-linking agents.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other alkylhydrazides, could be developed for this compound derivatives. mdpi.comresearchgate.netnih.gov These models would correlate structural features with desired material properties, such as thermal stability, mechanical strength, or responsiveness to stimuli, guiding the synthesis of next-generation materials. mdpi.comresearchgate.netnih.gov
Table 1: Hypothetical Computational Workflow for Predictive Design
| Phase | Computational Method | Objective | Expected Outcome | Experimental Validation |
|---|---|---|---|---|
| 1. Molecular Modeling | Density Functional Theory (DFT) | Optimize molecular geometry and calculate electronic properties. | Predict bond lengths, angles, charge distribution, and HOMO-LUMO gap. tandfonline.com | Spectroscopic analysis (NMR, FT-IR) of the base molecule. |
| 2. Reactivity Prediction | Molecular Dynamics (MD) Simulations | Simulate interactions with co-monomers or reactants. | Identify preferential reaction sites and predict binding affinities. | Kinetic studies of polymerization or cross-linking reactions. |
| 3. Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Correlate molecular descriptors with macroscopic material properties. | Models to predict thermal stability, tensile strength, or swelling behavior. | Thermal analysis (TGA, DSC) and mechanical testing of synthesized polymers. |
| 4. Virtual Screening | High-Throughput Virtual Screening | Screen a virtual library of this compound derivatives. | Identify lead candidates with optimized target properties. | Synthesis and characterization of top-performing candidates. |
Exploration of this compound in Smart Materials and Responsive Systems
The hydrazide functional groups in this compound are ideal for creating dynamic covalent bonds, particularly acylhydrazone linkages, which are often reversible and responsive to environmental stimuli like pH. researchgate.netrsc.orgrsc.org This opens a promising avenue for its use in the development of "smart" materials, such as stimuli-responsive hydrogels. rsc.orgrsc.orgresearchgate.net
Future research should investigate the use of this compound as a cross-linking agent in polymer networks. rsc.orgrsc.org By reacting it with dialdehyde-functionalized polymers, it is possible to form hydrogels that exhibit controlled swelling, degradation, or drug release in response to specific pH triggers. rsc.orgresearchgate.net The flexibility of the adipoyl backbone could impart unique mechanical properties to these hydrogels.
Additionally, the incorporation of thermo-responsive polymers, such as those based on N-isopropylacrylamide (NIPAAm) or oligo(ethylene glycol) methacrylate (B99206) (OEGMA), could lead to dual-responsive systems. rsc.orgnih.govmdpi.com Hydrogels containing this compound could be designed to undergo volume phase transitions at specific temperatures, making them suitable for applications in injectable drug delivery systems or soft robotics. nih.govmdpi.comnih.gov
High-Throughput Screening and Combinatorial Chemistry Approaches for Material Discovery
To accelerate the discovery of new materials based on this compound, high-throughput screening (HTS) and combinatorial chemistry techniques are indispensable. nih.govmdpi.comyoutube.com These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process. nih.govyoutube.com
A key future direction is the use of this compound as a core building block in dynamic combinatorial libraries (DCLs). ekb.egrsc.orgkiku.dk By combining it with a diverse set of aldehyde-containing molecules under equilibrium conditions, a multitude of macrocycles and oligomers can be generated simultaneously. ekb.egkiku.dknih.govresearchgate.net The composition of the library can be analyzed using techniques like mass spectrometry to identify molecules with specific properties, such as selective binding to a target molecule. ekb.eg
Table 2: Example Design of a Combinatorial Library
| Component Type | Building Block | Potential Variants | Resulting Diversity |
|---|---|---|---|
| Dihydrazide Core | This compound | - | Serves as a flexible linker. |
| Dialdehyde Co-monomer | Aromatic Dialdehydes | Terephthalaldehyde, Isophthalaldehyde | Generates diverse macrocyclic and oligomeric structures with varied rigidity, solubility, and functional groups. |
| Aliphatic Dialdehydes | Glutaraldehyde, Succinaldehyde | ||
| Functional Dialdehydes | O-Phthaldialdehyde, Pyridine-2,6-dicarboxaldehyde |
This approach enables the screening of thousands of structurally related compounds in parallel, facilitating the discovery of novel materials with optimized characteristics for applications ranging from sensing to catalysis. mdpi.comluc.edu
Advanced Analytical Methodologies for In-Situ Studies of this compound Reactions
A deeper understanding of the reaction kinetics and mechanisms involving this compound is crucial for controlling the structure and properties of the final materials. Advanced analytical techniques that allow for in-situ monitoring of these reactions are critical.
Future research should leverage spectroscopic methods to follow the formation of acylhydrazone bonds in real-time. For instance, in-situ Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of aldehyde and hydrazide groups and the appearance of the C=N bond characteristic of the hydrazone linkage. rsc.orgnih.govnih.gov This data provides invaluable insight into reaction rates and equilibrium positions.
Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging could be adapted to study the spatial distribution of this compound and its reaction products within a material or on a surface. rsc.orgnih.gov This would be particularly useful for understanding cross-linking density and homogeneity in polymer films or hydrogels.
Integration of this compound into Nanoscale Architectures for Functional Materials
The integration of this compound into nanoscale architectures is a promising frontier for creating advanced functional materials. Its bifunctional nature makes it an excellent candidate for linking or functionalizing nanomaterials, imparting new properties and capabilities.
One promising research direction involves using this compound to cross-link or functionalize graphene oxide (GO) sheets. mdpi.com The hydrazide groups can react with the carboxyl groups on GO, creating stable amide linkages. This functionalization can improve the dispersibility of GO in various solvents and create platforms for further modification. Another avenue is the incorporation of this compound into the structure of Nanoscale Covalent Organic Frameworks (NCOFs). nih.gov Its defined length and reactive ends could be used to construct porous materials with high surface areas, suitable for applications in gas storage, catalysis, or as nanocarriers for pH-responsive drug delivery. nih.gov
The self-assembly of amphiphilic block copolymers functionalized with this compound could also be explored to create novel nanoparticles. researchgate.netnih.gov These self-assembled structures could encapsulate hydrophobic molecules, with potential applications in targeted delivery systems. researchgate.netnih.gov The hydrazide groups on the nanoparticle surface would also be available for bioconjugation, allowing for the attachment of targeting ligands. taylorandfrancis.com
Q & A
Q. What are the standard protocols for synthesizing N,N'-Diacetyladipohydrazide in laboratory settings?
The synthesis typically involves hydrazine derivatives and acylating agents under controlled conditions. A validated method includes reacting adipic dihydrazide with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Purification is achieved via recrystallization from ethanol/water mixtures. Alternative routes may utilize TiCl4-Mg-mediated reduction for disulfide intermediates, as described in disulfide-driven synthetic strategies . Critical parameters include maintaining anhydrous conditions and stoichiometric control to avoid over-acylation.
Q. What analytical techniques are recommended for confirming the structural integrity of synthesized this compound?
Structural validation requires a combination of:
- NMR spectroscopy : and NMR to confirm acetyl group integration and hydrazide backbone geometry.
- LC/MS : High-resolution mass spectrometry to verify molecular weight (CHNO; theoretical 214.11 g/mol).
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values. Cross-referencing with IR spectroscopy (amide I/II bands at 1650–1550 cm) and melting point analysis (literature range: 195–198°C) further ensures purity .
Q. What safety precautions are critical when handling this compound in laboratory environments?
Key precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under dry, cool conditions (≤25°C) to prevent hydrolysis. Emergency protocols mandate immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Optimization strategies include:
- Catalyst screening : Titanium-based catalysts (e.g., TiCl-Mg) enhance reaction efficiency in disulfide coupling steps .
- Solvent selection : Polar aprotic solvents like DMF or DCM improve acyl group transfer kinetics .
- Temperature control : Gradual warming (0°C → 25°C over 4 hours) minimizes side reactions like oligomerization. Yield improvements (from ~65% to >85%) are achievable via iterative DOE (Design of Experiments) approaches.
Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?
Contradictory data (e.g., anomalous NMR shifts) may arise from:
- Tautomerism : Hydrazide ↔ azo tautomeric equilibria, resolved by variable-temperature NMR.
- Impurities : HPLC purity checks (≥98%) and recrystallization from ethanol/water (1:3 v/v) to remove acetylated byproducts. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) clarifies structural ambiguities .
Q. What strategies are effective in minimizing byproduct formation during synthesis?
Byproducts like N-acetyl adipic acid form due to:
- Over-acylation : Strict stoichiometric control (1:2 molar ratio of adipic dihydrazide to acetyl chloride).
- Hydrolysis : Use of molecular sieves or anhydrous MgSO to scavenge moisture. Purification via column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization isolates the target compound .
Q. How does the choice of solvent system influence the reaction kinetics of this compound formation?
Solvent polarity directly affects acylation rates:
- Dichloromethane (DCM) : Low polarity slows hydrolysis but requires longer reaction times (12–18 hours).
- DMF : High polarity accelerates reaction (6–8 hours) but risks side reactions with excess acylating agents. Kinetic studies via NMR monitoring reveal pseudo-first-order behavior in DCM (k = 0.12 h) vs. DMF (k = 0.25 h) .
Q. What methodologies exist for evaluating the thermal stability of this compound under experimental conditions?
Thermal behavior is assessed via:
- TGA (Thermogravimetric Analysis) : Decomposition onset ~220°C, with 95% mass loss by 300°C.
- DSC (Differential Scanning Calorimetry) : Endothermic peak at 197°C (melting) followed by exothermic decomposition. Stability under reflux conditions (e.g., in DMSO at 100°C for 24 hours) confirms resistance to thermal degradation, critical for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
